molecular formula C27H33N5O5S B10754729 N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide

Cat. No.: B10754729
M. Wt: 539.6 g/mol
InChI Key: OTIWAYTTYNFEKL-QFIPXVFZSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide is a synthetic compound known for its role as a potent and reversible inhibitor of human cathepsin L. This compound has garnered attention in scientific research due to its specificity and efficacy in inhibiting cathepsin L, an enzyme implicated in various pathological conditions, including cancer and parasitic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide typically involves multiple steps:

    Protection of L-tryptophan: The amino group of L-tryptophan is protected using tert-butoxycarbonyl (Boc) to form Boc-L-tryptophan.

    Formation of the hydrazide: Boc-L-tryptophan is then reacted with hydrazine to form Boc-L-tryptophan hydrazide.

    Thioester formation: The hydrazide is further reacted with 2-[(2-ethylphenyl)amino]-2-oxoethyl thioester under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale, yield, and purity. This involves:

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products

    Sulfoxides and sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to the active site of cathepsin L, thereby inhibiting its proteolytic activity. This inhibition is reversible and highly specific, with an IC₅₀ value of 56 nM . The molecular targets include the catalytic cysteine residue of cathepsin L, and the inhibition pathway involves the formation of a stable enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

    E-64: Another potent cathepsin L inhibitor but with irreversible binding.

    Leupeptin: A reversible inhibitor of serine and cysteine proteases, including cathepsin L.

    Pepstatin A: An inhibitor of aspartic proteases, with some activity against cathepsin L.

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide is unique due to its reversible inhibition and high specificity for cathepsin L, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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